N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide
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Overview
Description
N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide: is an organic compound with the molecular formula C9H9FINO and a molecular weight of 293.08 g/mol It is characterized by the presence of fluorine, iodine, and a methyl group attached to a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide typically involves the following steps:
Halogenation: The starting material, 2-methylphenylamine, undergoes halogenation to introduce the fluorine and iodine atoms at the 5 and 4 positions, respectively.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with appropriate optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The presence of halogens makes it suitable for coupling reactions such as Suzuki or Heck coupling.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products:
Substitution Reactions: Products with different nucleophiles replacing the iodine atom.
Oxidation: Products with altered oxidation states, such as carboxylic acids or ketones.
Coupling Reactions: Biaryl compounds or other coupled products.
Scientific Research Applications
N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogens can enhance its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
- N-(4-Iodo-2-methylphenyl)acetamide
- N-(5-Fluoro-2-methylphenyl)acetamide
- N-(4-Fluoro-2-methylphenyl)acetamide
Comparison: N-(5-Fluoro-4-iodo-2-methylphenyl)acetamide is unique due to the simultaneous presence of both fluorine and iodine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to compounds with only one halogen substituent .
Properties
IUPAC Name |
N-(5-fluoro-4-iodo-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO/c1-5-3-8(11)7(10)4-9(5)12-6(2)13/h3-4H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCNUUVUKIQUDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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